2-Amino-6-fluoro-4-methoxybenzonitrile
Overview
Description
2-Amino-6-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7FN2O. It is a derivative of benzonitrile, characterized by the presence of amino, fluoro, and methoxy substituents on the benzene ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
2-Amino-6-fluoro-4-methoxybenzonitrile is a medicinal chemistry intermediate It has been employed for the preparation of tacrine-related compounds , which are known to target acetylcholinesterase, an enzyme involved in neurotransmission .
Mode of Action
Given its use in the synthesis of tacrine-related compounds , it can be inferred that it may interact with its targets in a similar manner to tacrine, which inhibits acetylcholinesterase by binding to the active site of the enzyme .
Biochemical Pathways
As a precursor for tacrine-related compounds , it may indirectly affect the cholinergic pathway, which is involved in memory and cognition .
Pharmacokinetics
As a medicinal chemistry intermediate , its ADME properties would likely be influenced by the specific chemical modifications it undergoes during the synthesis of the final therapeutic compound .
Result of Action
As a precursor for tacrine-related compounds , it may contribute to the inhibition of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemical substances .
Biochemical Analysis
Biochemical Properties
It is known to be a medicinal chemistry intermediate . It has been employed for the preparation of tacrine-related compounds
Molecular Mechanism
It is known that it can be prepared by treatment of 2,6-difluorobenzonitrile with ammonia, which involves displacement of one of the activated fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-fluoro-4-methoxybenzonitrile can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,6-difluorobenzonitrile with ammonia, which leads to the displacement of one of the activated fluorine atoms . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product’s purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoro-4-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Primary amines or other reduced forms.
Scientific Research Applications
2-Amino-6-fluoro-4-methoxybenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antifolate and antibacterial quinazoline derivatives.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-Amino-6-fluorobenzonitrile: Lacks the methoxy group, which may affect its reactivity and applications.
2-Amino-5-(aminosulfonyl)-4-fluorobenzoic acid: Contains an additional sulfonamide group, leading to different chemical properties and uses.
2-Amino-6-fluoro-3-methylquinoline: Features a quinoline ring instead of a benzonitrile structure, resulting in distinct chemical behavior.
Uniqueness: 2-Amino-6-fluoro-4-methoxybenzonitrile is unique due to the combination of amino, fluoro, and methoxy groups on the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-amino-6-fluoro-4-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFANFVLWPNXIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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